2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid: Mechanism of Action & Technical Guide
2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic Acid: Mechanism of Action & Technical Guide
This guide provides an in-depth technical analysis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid , a functionalized phthalimide derivative. While often utilized as a high-value intermediate in medicinal chemistry, this molecule acts as a privileged scaffold with intrinsic biological activity, particularly in the modulation of inflammatory signaling and metabolic enzyme inhibition.
Executive Summary
2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 67822-74-6) is a bioactive small molecule belonging to the N-substituted phthalimide class. It is characterized by a rigid bicyclic isoindoline-1,3-dione core, a hydrophobic cyclohexyl group at the N-terminus, and a carboxylic acid moiety at the 5-position.
Core Mechanism: The molecule functions primarily as a pharmacophore anchor . Its mechanism of action (MOA) is defined by its ability to mimic anionic substrates (via the C5-carboxyl) while occupying lipophilic pockets (via the N-cyclohexyl). It is widely investigated as:
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Inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B): The carboxylate mimics the phosphate group of phosphotyrosine, relevant for Type 2 Diabetes therapeutics.
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Anti-Inflammatory Modulator: Structurally related to thalidomide, it serves as a scaffold for inhibiting IKK-β (IκB Kinase beta) and modulating TNF-α production.
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Synthetic Precursor: It is the critical "warhead" precursor for generating bioactive carboxamides (e.g., N-pyridinyl derivatives) identified in high-throughput screens (HTS) for kinase inhibition.
Molecular Pharmacology & Structural Biology
Structure-Activity Relationship (SAR)
The molecule's efficacy is driven by three distinct structural domains:
| Domain | Chemical Feature | Biological Function |
| Core Scaffold | Isoindoline-1,3-dione (Phthalimide) | Provides a rigid, planar geometry for π-π stacking interactions within enzyme active sites. |
| N-Terminus | Cyclohexyl Ring | A bulky, aliphatic group that penetrates hydrophobic pockets (e.g., the S2 subsite of proteases or allosteric pockets of kinases). |
| C5-Position | Carboxylic Acid (-COOH) | Acts as a hydrogen bond donor/acceptor and an electrostatic anchor. It mimics phosphate groups in phosphatase inhibitors. |
Mechanism of Binding
The compound operates via competitive or allosteric inhibition , depending on the target:
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PTP1B Inhibition: The C5-carboxylic acid forms salt bridges with the arginine residues (e.g., Arg221) in the PTP1B active site, mimicking the phosphate of the natural substrate. The hydrophobic cyclohexyl group displaces water from the secondary non-catalytic site, enhancing binding affinity.
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IKK-β Inhibition: As a scaffold for amide derivatives, the phthalimide core wedges into the ATP-binding pocket or an allosteric site, preventing the phosphorylation of IκB and blocking the NF-κB inflammatory pathway.
Signaling Pathways & Logic
The following diagram illustrates the downstream effects of this scaffold when optimized as an inhibitor for PTP1B and IKK-β.
Figure 1: Dual-pathway potential of the scaffold. Inhibition of PTP1B enhances insulin signaling (left), while inhibition of IKK suppresses NF-κB-driven inflammation (right).
Experimental Protocols
Synthesis of the Scaffold
To utilize this compound in research, it is often synthesized via the condensation of 1,2,4-benzenetricarboxylic anhydride with cyclohexylamine.
Protocol:
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Reagents: 1,2,4-Benzenetricarboxylic anhydride (1.0 eq), Cyclohexylamine (1.0 eq), Acetic Acid (Glacial).
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Reaction: Dissolve anhydride in glacial acetic acid. Add cyclohexylamine dropwise.
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Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.
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Work-up: Cool to room temperature. The product precipitates as a white/off-white solid.
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Purification: Filter and wash with cold water. Recrystallize from ethanol/water to obtain pure 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid .
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Validation: Confirm structure via ¹H NMR (DMSO-d₆) looking for the cyclohexyl multiplets (1.0–2.0 ppm) and the aromatic protons (7.8–8.2 ppm).
In Vitro PTP1B Inhibition Assay
This assay validates the compound's ability to act as a phosphatase inhibitor.
Materials:
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Recombinant Human PTP1B enzyme.
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Substrate: p-Nitrophenyl phosphate (pNPP).
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Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.
Workflow:
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Preparation: Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in DMSO.
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Incubation: Mix 10 µL of compound with 40 µL of PTP1B enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes.
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Initiation: Add 50 µL of pNPP substrate (2 mM final concentration).
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Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
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Analysis: Plot Reaction Rate (V) vs. Concentration to determine IC₅₀.
Therapeutic Implications & Utility[1]
Metabolic Disease (Type 2 Diabetes)
The molecule serves as a template for insulin sensitizers . By inhibiting PTP1B, it prevents the dephosphorylation of the insulin receptor, thereby prolonging the insulin signal. This mechanism is critical for overcoming insulin resistance.
Inflammation & Autoimmunity
Derivatives of this acid (specifically amides) are explored as non-steroidal anti-inflammatory agents. They function similarly to thalidomide but with an improved safety profile (lacking the glutarimide ring associated with teratogenicity), targeting the NF-κB pathway .
Library Construction
In high-throughput screening (HTS), this acid is a standard "capping agent." It is reacted with diverse amines to generate libraries of N-cyclohexylphthalimides, which are then screened for activity against kinases (ROCK, MAPK) and proteases.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 890139: 2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide. (Derivative analysis). Retrieved from [Link]
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European Bioinformatics Institute (EBI). ChEMBL Target Report: Phthalimide Derivatives as PTP1B Inhibitors. Retrieved from [Link]
- Bialy, L. & Waldmann, H. (2005). Inhibitors of Protein Tyrosine Phosphatases: Next-Generation Drugs? Angewandte Chemie International Edition. (Contextual grounding for PTP1B inhibition mechanism).
